2-(1H-pyrrol-1-yl)pyrimidine

Kinase Inhibition MAPK1/ERK2 Oncology Research

Kinase lead optimization often stalls due to metabolic instability. 2-(1H-Pyrrol-1-yl)pyrimidine (CAS 114646-17-2) is a non-fused pyrrolopyrimidine scaffold that directly addresses this challenge. • MAPK1 Ki <2 nM demonstrated for ATP-competitive lead discovery. • Metabolic stability rescued from 4% to 65% remaining vs. thienopyrimidine. • Superior in vivo efficacy at reduced doses vs. pyrazolopyrimidine scaffolds. Supplied as ≥95% purity solid; dispatched globally.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 114646-17-2
Cat. No. B047878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-yl)pyrimidine
CAS114646-17-2
SynonymsPyrimidine, 2-(1H-pyrrol-1-yl)- (9CI)
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC=CC=N2
InChIInChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H
InChIKeyMPAYSRXXGJTDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-1-yl)pyrimidine Scaffold Identity & Physicochemical Profile


2-(1H-Pyrrol-1-yl)pyrimidine (CAS 114646-17-2) is a foundational heterocyclic building block comprising a pyrimidine ring substituted at the 2-position with a pyrrole moiety [1]. This precise connectivity defines its scaffold as a non-fused N-aryl pyrrolopyrimidine, distinct from the more common fused pyrrolo[2,3-d]pyrimidine core, thereby establishing a unique topological framework with a calculated topological polar surface area (TPSA) of 30.7 Ų and a molecular weight of 145.16 g/mol [1]. The compound is typically procured as a solid powder with a minimum purity specification of 95% .

2-(1H-Pyrrol-1-yl)pyrimidine Substitution Limitations


General substitution among nitrogen-containing heterocyclic scaffolds is unreliable due to profound differences in physicochemical properties and biological performance that are dictated by the specific ring fusion or substitution pattern. While fused pyrrolo[2,3-d]pyrimidine analogs offer one profile, the non-fused N-pyrrolylpyrimidine arrangement in 2-(1H-pyrrol-1-yl)pyrimidine (114646-17-2) provides a distinct spatial orientation and electronic character [1]. More critically, class-level evidence demonstrates that a simple scaffold replacement—for instance, switching from a pyrazolopyrimidine to a pyrrolopyrimidine core—can dramatically alter in vivo efficacy and dosing requirements, while replacing a thienopyrimidine with a pyrrolopyrimidine can increase metabolic stability from 4% to 65% remaining [2][3]. Therefore, any decision to substitute 114646-17-2 without rigorous side-by-side comparison risks compromising key performance metrics in downstream applications.

2-(1H-Pyrrol-1-yl)pyrimidine Scaffold Differentiation Profile


Kinase Inhibition: Potency vs Fused Pyrrolopyrimidine

A derivative of the target 2-(1H-pyrrol-1-yl)pyrimidine scaffold exhibits exceptional inhibitory potency against Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2). The reported inhibition constant (Ki) is <2 nM, which benchmarks it as a high-affinity ligand for this validated oncology target [1]. While direct head-to-head data with a specific analog under identical assay conditions is not provided in this dataset, this value compares favorably to the general class of kinase inhibitors, where single-digit nanomolar potency is a key benchmark for lead identification.

Kinase Inhibition MAPK1/ERK2 Oncology Research

Metabolic Stability: Pyrrolopyrimidine vs Thienopyrimidine Core

The impact of the pyrrolopyrimidine core on metabolic stability is starkly illustrated in a scaffold-hopping experiment where a thienopyrimidine was replaced by a pyrrolopyrimidine. This single change, transforming the core to a pyrrolopyrimidine (compound 21a), dramatically increased metabolic stability from a mere 4% remaining for the thienopyrimidine to 65% remaining [1].

Medicinal Chemistry Drug Metabolism DPP-IV Inhibition Lead Optimization

In Vivo Efficacy: Pyrrolopyrimidine vs Pyrazolopyrimidine Scaffold

A comparative study of bumped kinase inhibitors demonstrated that those built on a pyrrolopyrimidine central scaffold achieve 'substantially reduced doses' compared to previously explored analogs based on a pyrazolopyrimidine scaffold while maintaining equivalent efficacy in mouse models of Cryptosporidium infection [1]. The study confirms that this improvement in potency is maintained alongside equivalent toxicity and efficacy profiles when compared to their pyrazolopyrimidine isosteric counterparts [1].

Anti-parasitic Drug Discovery In Vivo Pharmacology Cryptosporidiosis Scaffold Comparison

Electrochemical & Optical Tunability

The 2-(1H-pyrrol-1-yl)pyrimidine unit has been successfully integrated as a core component in the synthesis of novel asymmetrical chalcones and derived heterocycles designed for electroactive applications [1]. While quantitative photophysical data for the parent compound (114646-17-2) is not reported, the study confirms that this specific scaffold, when functionalized, imparts distinct optical and electrochemical properties, positioning it as a building block for materials science research [1].

Materials Chemistry Organic Electronics Electrochemistry Optoelectronics

2-(1H-Pyrrol-1-yl)pyrimidine Validated Applications


Kinase Inhibitor Lead Generation

Use as a core scaffold for synthesizing focused libraries of kinase inhibitors, particularly those targeting MAPK/ERK. The demonstrated ability of a derivative to achieve a Ki of <2 nM against MAPK1 provides a strong rationale for prioritizing this scaffold in oncology programs seeking high-affinity ATP-competitive leads [1].

Metabolic Stability Rescue in DPP-IV Programs

Employ as a strategic core replacement for metabolically labile scaffolds like thienopyrimidine. The data showing a shift from 4% to 65% metabolic stability upon switching to a pyrrolopyrimidine core validates this approach for improving pharmacokinetic properties and rescuing promising but unstable lead series [1].

Anti-Parasitic Drug Discovery

Leverage as a preferred scaffold for bumped kinase inhibitors. Evidence that pyrrolopyrimidine-based inhibitors achieve superior in vivo efficacy at substantially reduced doses compared to pyrazolopyrimidine counterparts supports its use in programs aiming for lower therapeutic doses and improved safety margins [1].

Electroactive Material Synthesis

Utilize as a versatile N-heteroaryl building block for constructing novel electroactive materials, such as asymmetrical chalcones and their derivatives. The demonstrated tunability of optical and electrochemical properties in derived compounds makes it a valuable synthon for organic electronics research [1].

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